molecular formula C16H22N2O3 B6641240 N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide

Cat. No.: B6641240
M. Wt: 290.36 g/mol
InChI Key: CESCRHGLYBBISA-UHFFFAOYSA-N
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Description

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its unique azetidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the azetidine intermediate.

    Introduction of the Hydroxy Group: The hydroxy group is typically introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the azetidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the amide.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxy and amide groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylbutanamide: Similar structure with a butanamide group instead of propanamide.

    N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpentanamide: Similar structure with a pentanamide group.

Uniqueness

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine ring is relatively rare in medicinal chemistry, making it a valuable scaffold for drug development.

This compound’s unique structure and reactivity make it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)15(21)17-8-11-4-6-12(7-5-11)14(20)18-9-13(19)10-18/h4-7,13,19H,8-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCRHGLYBBISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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